molecular formula C19H27NO5 B1397705 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-34-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B1397705
CAS RN: 1354486-34-2
M. Wt: 349.4 g/mol
InChI Key: LTWQZKKJKJRALC-HOTGVXAUSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hydrogenations

  • The compound is used in the preparation of asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, contributing to advancements in asymmetric synthesis (Takahashi & Achiwa, 1989).

Asymmetric Synthesis of Piperidinedicarboxylic Acids

  • It plays a role in the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, a process starting from L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).

Platinum-Catalyzed Asymmetric Hydroformylation

  • Utilized in synthesizing platinum complexes for asymmetric hydroformylation of olefins. These complexes show potential in enhancing reaction selectivity and efficiency (Stille et al., 1991).

Tert-Butoxycarbonylation Reagent Development

  • It's instrumental in developing novel tert-butoxycarbonylation reagents for chemoselective reactions in high yield under mild conditions (Saito et al., 2006).

Epoxy Amino Acid Synthesis

  • Applied in the resolution and epoxidation of derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of various hydroxyproline derivatives (Krishnamurthy et al., 2014).

Dirhodium-Catalyzed Oxidations

  • Facilitates dirhodium-catalyzed oxidations, particularly in phenol and aniline oxidations, showcasing its role in enhancing catalytic efficiencies (Ratnikov et al., 2011).

Synthesis of Ortho-linked Polyamides

  • Involved in the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. It contributes to the development of new materials with specific properties (Hsiao et al., 2000).

Collagen Cross-links Synthesis

  • Key in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, an intermediate for preparing collagen cross-links (Adamczyk et al., 1999).

Synthesis of 1,3,4-Thiadiazole Derivatives

  • Applied in synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to potential antimicrobial activities (Pund et al., 2020).

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propylphenoxy)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-6-13-7-9-14(10-8-13)24-15-11-16(17(21)22)20(12-15)18(23)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQZKKJKJRALC-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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